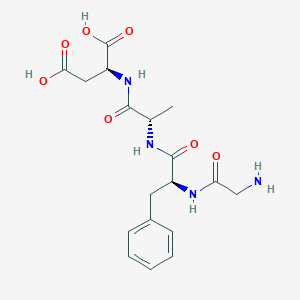
Gly-L-Phe-L-Ala-L-Asp-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gly-L-Phe-L-Ala-L-Asp-OH is a tetrapeptide isolated from the ganglia of the African giant snail, Achatina fulica. The compound has the amino acid sequence Glycine-Phenylalanine-Alanine-Aspartic acid. This compound is a stereoisomer of Achatin I, which contains a D-phenylalanine residue instead of the L-phenylalanine found in this compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Gly-L-Phe-L-Ala-L-Asp-OH can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The typical protecting groups used are Fmoc (9-fluorenylmethyloxycarbonyl) for the amino group and tBu (tert-butyl) for the side chains. The synthesis is carried out under mild conditions, typically at room temperature, using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Gly-L-Phe-L-Ala-L-Asp-OH undergoes various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.
Reduction: Reduction reactions can target the carboxyl groups in the aspartic acid residue.
Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as acyl chlorides and alkyl halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as oxidized phenylalanine derivatives and substituted peptide chains .
Aplicaciones Científicas De Investigación
Gly-L-Phe-L-Ala-L-Asp-OH has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in neural signaling and its effects on ion channels.
Medicine: Explored for potential therapeutic applications, including neuroprotective effects.
Mecanismo De Acción
Gly-L-Phe-L-Ala-L-Asp-OH exerts its effects by interacting with specific ion channels in neurons. It increases membrane conductance to sodium ions, leading to depolarization and excitation of the neuron. This mechanism is similar to that of Achatin I but with different potency and specificity due to the stereoisomeric difference .
Comparación Con Compuestos Similares
Gly-L-Phe-L-Ala-L-Asp-OH is compared with other similar neuroactive peptides, such as:
Achatin I: Contains a D-phenylalanine residue and has a more potent excitatory effect on neurons.
FMRFamide: A neuropeptide with a similar structure but different amino acid sequence.
Small Cardioactive Peptides: Share structural similarities but have different biological activities.
This compound is unique due to its specific amino acid sequence and stereochemistry, which confer distinct biological properties and applications .
Propiedades
Número CAS |
134562-79-1 |
|---|---|
Fórmula molecular |
C18H24N4O7 |
Peso molecular |
408.4 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C18H24N4O7/c1-10(16(26)22-13(18(28)29)8-15(24)25)20-17(27)12(21-14(23)9-19)7-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9,19H2,1H3,(H,20,27)(H,21,23)(H,22,26)(H,24,25)(H,28,29)/t10-,12-,13-/m0/s1 |
Clave InChI |
ZCPBEAHAVUJKAE-DRZSPHRISA-N |
SMILES |
CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CN |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CN |
SMILES canónico |
CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CN |
Secuencia |
GFAD |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















